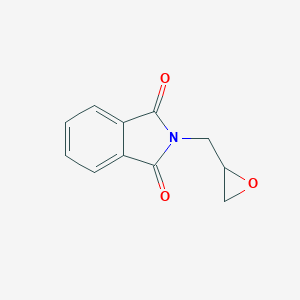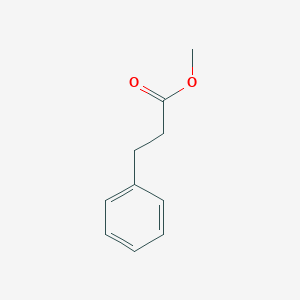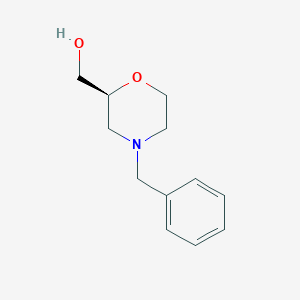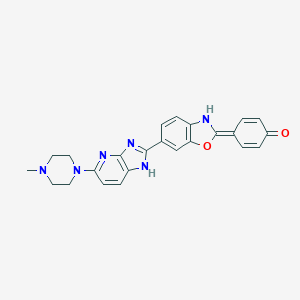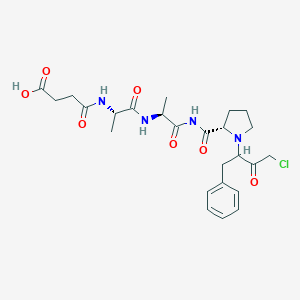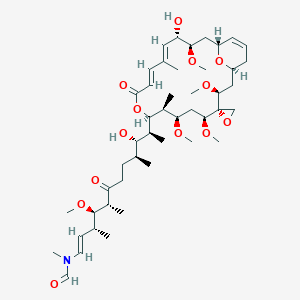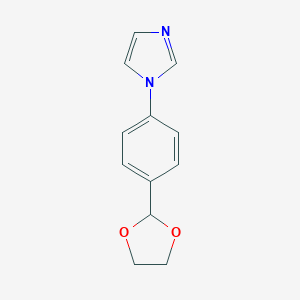
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as imidazole-dioxolane and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan have been studied extensively. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells. This compound has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan in lab experiments include its potential applications in various fields, including medicine. This compound has been found to have anticancer properties and has been used in the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in the synthesis of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan. One of the most promising directions is the development of new anticancer drugs based on this compound. This compound has been found to have anticancer properties and has been used in the development of anticancer drugs. Another direction is the study of this compound for its potential use in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. Additionally, the study of the mechanism of action of this compound can lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have anticancer properties and potential use in the treatment of Alzheimer's disease. The mechanism of action of this compound is not fully understood, but it has been found to inhibit the growth of cancer cells and inhibit the activity of acetylcholinesterase. There are several future directions for the study of this compound, including the development of new anticancer drugs and the study of its potential use in the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan can be achieved using different methods. One of the most common methods is the reaction of 4-(imidazol-1-yl)benzaldehyde with ethylene glycol in the presence of a catalyst. The product obtained is then purified using column chromatography to obtain the pure compound. Other methods of synthesis include the use of different aldehydes and glycols.
Wissenschaftliche Forschungsanwendungen
2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been found to have anticancer properties and has been used in the development of anticancer drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
145937-50-4 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-[4-(1,3-dioxolan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C12H12N2O2/c1-3-11(14-6-5-13-9-14)4-2-10(1)12-15-7-8-16-12/h1-6,9,12H,7-8H2 |
InChI-Schlüssel |
ASVZOQBOYOYARS-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)N3C=CN=C3 |
Kanonische SMILES |
C1COC(O1)C2=CC=C(C=C2)N3C=CN=C3 |
Synonyme |
2-((4-Imidazol-1-yl)phenyl)-1,3-dioxolan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



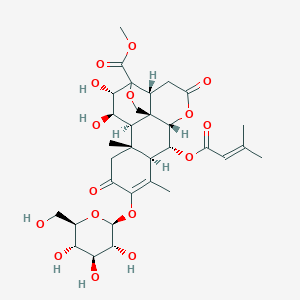

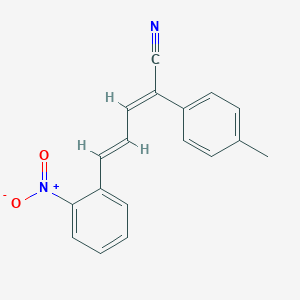
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)

